

# Comparative analysis of RP101988 and pegcetacoplan

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RP101988  |           |
| Cat. No.:            | B10830037 | Get Quote |

Comparative Analysis: **RP101988** and Pegcetacoplan

Disclaimer: Despite extensive searches of scientific literature, clinical trial databases, and regulatory websites, no public information was found for a therapeutic agent designated "RP101988." Therefore, a direct comparative analysis between RP101988 and pegcetacoplan cannot be provided. This guide will offer a comprehensive overview of pegcetacoplan, a first-inclass C3 complement inhibitor, structured to serve as a benchmark for comparison should information on RP101988 or another complement inhibitor become available.

# Pegcetacoplan: A Comprehensive Profile

Pegcetacoplan (marketed as Empaveli® and Syfovre®) is a targeted C3 therapy designed to regulate the excessive activation of the complement cascade, a key component of the immune system.[1][2] Dysregulation of the complement system is implicated in the pathogenesis of numerous diseases. Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene glycol (PEG) polymer, which extends its half-life in the body.[3]

#### **Regulatory Status**

Pegcetacoplan has received marketing approval from the U.S. Food and Drug Administration (FDA) for several indications:

 Paroxysmal Nocturnal Hemoglobinuria (PNH): Approved in May 2021 for the treatment of adult patients.[2][3]



- Geographic Atrophy (GA): An ophthalmic formulation was approved in February 2023 for GA secondary to age-related macular degeneration.[4]
- C3 Glomerulopathy (C3G) and Immune Complex Membranoproliferative Glomerulonephritis (IC-MPGN): Approved in July 2025 for patients 12 years and older to reduce proteinuria.[5] [6][7]

#### **Mechanism of Action**

Pegcetacoplan is a complement inhibitor that binds to complement protein C3 and its activation fragment C3b with high affinity.[3][8] This binding prevents the cleavage of C3 into C3a and C3b, a central step in all three complement pathways (classical, alternative, and lectin). By inhibiting the complement cascade at this upstream point, pegcetacoplan controls the generation of downstream effectors, including the opsonin C3b and the anaphylatoxin C3a, as well as the formation of the C5 convertase, thereby preventing the release of the proinflammatory C5a and the formation of the membrane attack complex (MAC).[1][4][8] This dual action on both intravascular and extravascular hemolysis is a key feature of its mechanism in PNH.[1]





Click to download full resolution via product page

Caption: Mechanism of action of pegcetacoplan.

### **Clinical Efficacy Data**

Pegcetacoplan has demonstrated significant efficacy across its approved indications in several key clinical trials.

#### Paroxysmal Nocturnal Hemoglobinuria (PNH)

The efficacy of pegcetacoplan in PNH was established in the Phase 3 PEGASUS and PRINCE trials.

Table 1: Key Efficacy Endpoints in PNH Clinical Trials



| Trial                    | Population                                            | Comparator      | Primary<br>Endpoint                                         | Result                                                                                                                   |
|--------------------------|-------------------------------------------------------|-----------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| PEGASUS<br>(NCT03500549) | Adults with PNH and inadequate response to eculizumab | Eculizumab      | Change from baseline in hemoglobin levels at week 16        | Pegcetacoplan was superior to eculizumab.                                                                                |
| PRINCE<br>(NCT04085601)  | Treatment-naïve<br>adults with PNH                    | Supportive care | Hemoglobin<br>stabilization at<br>week 26                   | 85.7% of pegcetacoplantreated patients achieved hemoglobin stabilization vs. 0% in the control group (p<0.0001).[9] [10] |
| PRINCE<br>(NCT04085601)  | Treatment-naïve<br>adults with PNH                    | Supportive care | Change from baseline in lactate dehydrogenase (LDH) at week | Pegcetacoplan demonstrated a statistically significant reduction in LDH levels compared to the control group.[9][10]     |

## **Geographic Atrophy (GA)**

The efficacy of pegcetacoplan for GA was evaluated in the Phase 3 OAKS and DERBY trials.

Table 2: Key Efficacy Endpoints in GA Clinical Trials (24 Months)



| Trial                  | Dosing Regimen    | Primary Endpoint                       | Result (Reduction<br>in GA Lesion<br>Growth vs. Sham) |
|------------------------|-------------------|----------------------------------------|-------------------------------------------------------|
| OAKS<br>(NCT03525600)  | Monthly           | Change from baseline in GA lesion area | 22% (p<0.0001)[11]                                    |
| OAKS<br>(NCT03525600)  | Every other month | Change from baseline in GA lesion area | 18% (p=0.0002)[11]                                    |
| DERBY<br>(NCT03525613) | Monthly           | Change from baseline in GA lesion area | 19% (p=0.0004)[11]                                    |
| DERBY<br>(NCT03525613) | Every other month | Change from baseline in GA lesion area | 16% (p=0.0030)[11]                                    |

### C3 Glomerulopathy (C3G) and IC-MPGN

The approval of pegcetacoplan for C3G and IC-MPGN was based on the results of the Phase 3 VALIANT study.

Table 3: Key Efficacy Endpoints in C3G and IC-MPGN Clinical Trial

| Trial                    | Population                                               | Comparator | Primary<br>Endpoint                                                                   | Result                                                 |
|--------------------------|----------------------------------------------------------|------------|---------------------------------------------------------------------------------------|--------------------------------------------------------|
| VALIANT<br>(NCT05067127) | Patients aged 12<br>and older with<br>C3G or IC-<br>MPGN | Placebo    | Change from baseline in 24-hour urinary protein to creatinine ratio (UPCR) at week 26 | 68.3% reduction in proteinuria compared to placebo.[5] |

#### **Safety and Tolerability**

The safety profile of pegcetacoplan is well-established. Common side effects include injectionsite reactions, infections, diarrhea, and abdominal pain.[3] A boxed warning exists for an



increased risk of serious infections caused by encapsulated bacteria, such as Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae.[2] Patients should be vaccinated against these bacteria at least two weeks prior to starting therapy.[1]

# **Experimental Protocols PEGASUS Trial (PNH)**

- Study Design: A Phase 3, randomized, open-label, active-comparator controlled trial.
- Participants: 80 adult patients with PNH who had been treated with eculizumab for at least 3 months and had a hemoglobin level <10.5 g/dL.
- Intervention: Patients were randomized to receive pegcetacoplan 1080 mg subcutaneously twice weekly or continue their current eculizumab dose for 16 weeks.
- Primary Outcome: Change in hemoglobin level from baseline to week 16.





Click to download full resolution via product page

Caption: PEGASUS trial workflow.

#### **OAKS and DERBY Trials (GA)**

- Study Design: Two parallel, Phase 3, multicenter, randomized, double-masked, shamcontrolled studies.
- Participants: Patients with GA secondary to AMD.



- Intervention: Patients were randomized to receive intravitreal pegcetacoplan monthly, every other month, or sham injections for 24 months.
- Primary Outcome: The primary endpoint was the change from baseline in the total area of GA lesions as measured by fundus autofluorescence at 12 months.[11]

#### Conclusion

Pegcetacoplan is a novel therapeutic agent that has demonstrated significant clinical benefit in several complement-mediated diseases. Its mechanism of action, targeting the central component of the complement system, C3, provides broad inhibition of the complement cascade. The robust clinical trial data supporting its efficacy and a manageable safety profile have established it as a valuable treatment option for PNH, GA, C3G, and IC-MPGN. Without any available data for **RP101988**, a direct comparison of performance and experimental data is not feasible at this time.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. carelonrx.com [carelonrx.com]
- 2. epidarex.com [epidarex.com]
- 3. A novel inhibitor of the alternative pathway of complement attenuates intestinal ischemia/reperfusion-induced injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of the complement inhibitor eculizumab for the treatment of paroxysmal nocturnal hemoglobinuria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement inhibitor eculizumab in atypical hemolytic uremic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Apellis Announces Late-Breaking Presentation of Largest Retrospective Database Study in Geographic Atrophy (GA) at AAO 2020 Virtual - Apellis Pharmaceuticals, Inc. [investors.apellis.com]



- 8. youtube.com [youtube.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. US APR2020 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Comparative analysis of RP101988 and pegcetacoplan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830037#comparative-analysis-of-rp101988-and-pegcetacoplan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com